(R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride

Catalog No.
S13479930
CAS No.
M.F
C9H8F3NO2
M. Wt
219.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic ac...

Product Name

(R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride

IUPAC Name

(2R)-2-amino-2-[2-(trifluoromethyl)phenyl]acetic acid

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)6-4-2-1-3-5(6)7(13)8(14)15/h1-4,7H,13H2,(H,14,15)/t7-/m1/s1

InChI Key

WSMXFJGWNKBPHC-SSDOTTSWSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)C(F)(F)F

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](C(=O)O)N)C(F)(F)F

(R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride, commonly referred to as (R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid, is an amino acid derivative characterized by a trifluoromethyl group attached to a phenyl ring. This compound is notable for its unique structural features, which include the presence of a trifluoromethyl substituent that significantly influences its chemical and biological properties. The molecular formula of this compound is C9H10ClF3N2O2C_9H_{10}ClF_3N_2O_2, and it has a molecular weight of approximately 255.62 g/mol .

The trifluoromethyl group is known for imparting distinct electronic and steric properties, making this compound of interest in both synthetic chemistry and pharmacology. The hydrochloride salt form enhances the compound's solubility in water, facilitating its use in various applications.

Due to its functional groups:

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using reagents such as potassium permanganate or hydrogen peroxide.
  • Reduction: The compound can be reduced to yield corresponding amine or alcohol derivatives, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution Reactions: The trifluoromethyl group may undergo nucleophilic substitution reactions under appropriate conditions, allowing for the introduction of different nucleophiles like amines or thiols .

These reactions underscore the compound's potential versatility in synthetic organic chemistry.

The biological activity of (R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride has been explored in various contexts. It has been shown to interact with specific molecular targets, potentially modulating enzyme activities through competitive inhibition. The presence of the trifluoromethyl group enhances binding affinity to certain receptors and enzymes, making it a candidate for further investigation in pharmacological studies. Additionally, compounds with similar structures have been associated with neuroprotective effects and modulation of neurotransmitter systems, indicating potential therapeutic applications .

Synthesis of (R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride can be achieved through several methods:

  • Starting Material: The synthesis typically begins with commercially available precursors such as 2-(trifluoromethyl)phenylacetic acid.
  • Amidation: The carboxylic acid group is converted into an amide using reagents like thionyl chloride and ammonia.
  • Reduction: The resulting amide is reduced to the corresponding amine using lithium aluminum hydride.
  • Resolution: If a racemic mixture is produced, chiral resolution techniques such as crystallization with chiral acids can be employed to isolate the desired enantiomer.
  • Hydrochloride Formation: Finally, the free base form is reacted with hydrochloric acid to produce the hydrochloride salt .

This multi-step synthesis highlights the complexity involved in producing this compound.

(R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride has various applications:

  • Pharmaceutical Research: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents targeting neurological disorders.
  • Synthetic Chemistry: Its unique structure allows it to be used as a building block in the synthesis of more complex molecules.
  • Material Science: Compounds containing trifluoromethyl groups are often investigated for their unique physical properties and potential use in advanced materials .

Studies on (R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride have indicated that it interacts with various biological targets, including enzymes involved in metabolic pathways. Interaction studies often utilize techniques such as surface plasmon resonance or enzyme kinetics assays to elucidate binding affinities and inhibition mechanisms. These studies are crucial for understanding how modifications in structure affect biological activity and for guiding further drug development efforts .

Several compounds share structural similarities with (R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride, each exhibiting unique properties:

Compound NameCAS NumberSimilarityKey Differences
2-Amino-2-phenylacetic acid104-83-80.90Lacks fluorine substituents
2-Amino-2-(4-fluorophenyl)acetic acid1134915-25-50.98Contains one fluorine atom
4-(Trifluoromethyl)-L-phenylalanine119009-47-10.86Different amino acid backbone
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid793663-51-10.85Propanoic acid structure
(S)-2-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid240490-00-00.85Different stereochemistry

The uniqueness of (R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride lies in its specific trifluoromethyl substitution pattern on the phenyl ring, which significantly influences its chemical reactivity and biological interactions compared to these similar compounds .

This comprehensive overview underscores the relevance of (R)-2-amino-2-(2-(trifluoromethyl)phenyl)acetic acid hydrochloride in both research and potential therapeutic applications.

XLogP3

-0.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

219.05071298 g/mol

Monoisotopic Mass

219.05071298 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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